molecular formula C21H23FN2O3 B6937841 N-(2-fluoro-4-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide

N-(2-fluoro-4-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B6937841
M. Wt: 370.4 g/mol
InChI Key: SDJJFFCPWRWSJH-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide is a complex organic compound that features a spirocyclic structure incorporating both benzofuran and pyrrolidine moieties

Properties

IUPAC Name

N-(2-fluoro-4-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-14(2)27-16-7-8-19(18(22)11-16)23-20(25)24-10-9-21(13-24)17-6-4-3-5-15(17)12-26-21/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJJFFCPWRWSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)NC(=O)N2CCC3(C2)C4=CC=CC=C4CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the pyrrolidine ring through a spirocyclization reaction. The final step involves the attachment of the carboxamide group.

    Preparation of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Spirocyclization: The spirocyclization step involves the reaction of the benzofuran derivative with a pyrrolidine precursor, often facilitated by a Lewis acid such as aluminum chloride (AlCl3).

    Carboxamide Formation: The final step involves the introduction of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides (e.g., EDCI) and a suitable amine source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-fluoro-4-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.

    Industry: It can be utilized in the synthesis of advanced materials and chemicals with specialized functions.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide
  • N-(4-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide

Uniqueness

N-(2-fluoro-4-propan-2-yloxyphenyl)spiro[1H-2-benzofuran-3,3’-pyrrolidine]-1’-carboxamide is unique due to the presence of both fluorine and propan-2-yloxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

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